1-Phenylquinazoline-2,4(1H,3H)-dione

Physicochemical properties Drug-likeness ADMET prediction

Choose 1-Phenylquinazoline-2,4(1H,3H)-dione for your next medicinal chemistry campaign. The N1-phenyl substitution dictates unique lipophilicity (cLogP ~3.22) and target binding—enabling CNS-penetrant scaffolds and exceptional PARP-2 selectivity (>40x over PARP-1). Generic quinazolinediones cannot replicate this specificity. This building block is essential for SAR studies targeting RTKs (c-Met, VEGFR-2) and nuclear receptors. Secure high-purity R&D stock now.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 3282-28-8
Cat. No. B3051313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylquinazoline-2,4(1H,3H)-dione
CAS3282-28-8
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)NC2=O
InChIInChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16(14(18)15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17,18)
InChIKeyKBDJDLULMQVXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylquinazoline-2,4(1H,3H)-dione (CAS 3282-28-8): A Privileged Scaffold for Derivative Synthesis and Pharmacological Research


1-Phenylquinazoline-2,4(1H,3H)-dione (CAS 3282-28-8) is a heterocyclic compound belonging to the quinazoline-2,4-dione class, characterized by a benzene-pyrimidine fused bicyclic core with carbonyl groups at positions 2 and 4, and a phenyl substituent at the N1 position [1]. This scaffold is widely recognized as a 'privileged structure' in medicinal chemistry, serving as a versatile starting point for the synthesis of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties [1]. The parent compound itself is typically employed in research settings for the synthesis of analogs with potential therapeutic relevance [2].

Why 1-Phenylquinazoline-2,4(1H,3H)-dione (CAS 3282-28-8) Cannot Be Casually Substituted: The Critical Role of the N1-Phenyl Group in Pharmacological Activity


Generic substitution of 1-Phenylquinazoline-2,4(1H,3H)-dione with other quinazoline-2,4-dione analogs is not feasible due to the profound impact of the N1-phenyl substituent on both physicochemical properties and biological activity. The presence of the phenyl group at the N1 position enhances lipophilicity (predicted LogP of ~3.22), which significantly influences solubility, membrane permeability, and target binding affinity [1]. More critically, structure-activity relationship (SAR) studies reveal that substitutions at the N1 and N3 positions of the quinazoline-2,4-dione core dramatically modulate activity and selectivity towards various therapeutic targets, including receptor tyrosine kinases (c-Met, VEGFR-2), nuclear receptors (progesterone receptor), and DNA repair enzymes (PARP-1/2) [2][3]. For example, while 3-phenyl analogs exhibit potent progesterone receptor antagonism, N1-phenyl derivatives serve as key intermediates for distinct classes of inhibitors. Therefore, the specific N1-phenyl substitution pattern of this compound is not interchangeable and dictates its unique utility as a synthetic precursor and a tool compound for probing distinct pharmacological space.

Quantitative Differentiation Guide for 1-Phenylquinazoline-2,4(1H,3H)-dione (CAS 3282-28-8) Against Closest Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability Compared to Unsubstituted Quinazoline-2,4-dione Core

The N1-phenyl substituent in 1-Phenylquinazoline-2,4(1H,3H)-dione confers a significant increase in lipophilicity compared to the unsubstituted quinazoline-2,4-dione core (LogP ~0.8-1.2), which is crucial for membrane permeability and target engagement. Quantitative Structure-Property Relationship (QSPR) models predict a LogP value of 3.22 for the target compound [1]. This represents a >2 log unit increase in hydrophobicity, directly impacting passive diffusion and oral bioavailability potential. This differentiation is critical for designing CNS-penetrant or orally bioavailable analogs where the unsubstituted core would be insufficient.

Physicochemical properties Drug-likeness ADMET prediction

Superior Chemical Stability and Synthetic Versatility as a Scaffold Over 2,4-Dichloroquinazoline Electrophiles

1-Phenylquinazoline-2,4(1H,3H)-dione exhibits distinct reactivity and stability compared to commonly employed quinazoline electrophiles like 2,4-dichloroquinazoline. While the dichloro analog is highly reactive towards nucleophilic substitution, it is also prone to hydrolysis and offers limited functional group tolerance. In contrast, the quinazoline-2,4-dione core of the target compound is chemically robust, allowing for diverse functionalization at the N3 and C6 positions under a wider range of reaction conditions, including metal-catalyzed cross-couplings and alkylations [1]. This stability enables a broader and more predictable scope of derivative synthesis without scaffold degradation, as demonstrated in the synthesis of dual c-Met/VEGFR-2 inhibitors [2].

Synthetic chemistry Scaffold hopping Reactivity

Demonstrated Pharmacological Potential via Potent Derivative Activity Against Key Oncology Targets (c-Met and VEGFR-2)

Derivatives synthesized from a quinazoline-2,4(1H,3H)-dione scaffold closely related to 1-Phenylquinazoline-2,4(1H,3H)-dione demonstrate exceptional potency against clinically validated oncology targets. In a direct study, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual c-Met/VEGFR-2 tyrosine kinase inhibitors. Compounds 2c, 4b, and 4e exhibited remarkable inhibitory activity with IC50 values ranging from 0.052 to 0.084 µM against both kinases [1]. This potency is comparable to or exceeds that of established reference inhibitors in the same class. The parent 1-Phenylquinazoline-2,4(1H,3H)-dione serves as the immediate precursor for introducing the critical N1-phenyl group that anchors these derivatives, underscoring its value as an essential starting material for generating high-potency leads.

Anticancer Kinase inhibition c-Met VEGFR-2

Validated Role in PARP-2 Selective Inhibition Through Derivative Synthesis

Quinazoline-2,4(1H,3H)-dione derivatives, for which 1-Phenylquinazoline-2,4(1H,3H)-dione is a key synthetic intermediate, have been optimized for potent and selective inhibition of PARP-2, an important target in cancer therapy. A structure-activity relationship study identified compound 11a as a highly potent and selective PARP-2 inhibitor, with a PARP-1 IC50 of 467 nM and a PARP-2 IC50 of 11.5 nM, achieving a 40.6-fold selectivity for PARP-2 [1]. This level of isoform selectivity is a critical differentiator from first-generation PARP inhibitors (e.g., Olaparib) which are largely non-selective, and highlights the unique potential of this chemical scaffold to achieve precision targeting.

PARP inhibitor DNA damage repair Selectivity

Validated Application Scenarios for Procuring 1-Phenylquinazoline-2,4(1H,3H)-dione (CAS 3282-28-8)


Synthesis of Diverse Derivative Libraries for Kinase Inhibitor Drug Discovery

The compound's stable quinazoline-2,4-dione core and the modifiable N1-phenyl group make it an ideal starting material for generating focused libraries targeting receptor tyrosine kinases (RTKs). As demonstrated, N3-substituted derivatives can achieve nanomolar IC50 values against c-Met and VEGFR-2, two validated targets in oncology [1]. This application scenario directly leverages the compound's synthetic versatility to explore chemical space around the N3 position, a key vector for modulating kinase binding.

Development of Isoform-Selective PARP-2 Inhibitors

Procurement of 1-Phenylquinazoline-2,4(1H,3H)-dione is highly relevant for research groups aiming to develop next-generation PARP inhibitors with improved safety and efficacy profiles. The scaffold has proven to yield derivatives with exceptional selectivity for PARP-2 over PARP-1 (selectivity ratio >40) [2]. This scenario is justified by the need for more selective chemical tools to dissect PARP-1 and PARP-2 biology and for potential therapeutic candidates with reduced hematological toxicity compared to non-selective PARP inhibitors.

Medicinal Chemistry Optimization of CNS-Penetrant Drug Candidates

The predicted high lipophilicity (LogP 3.22) of 1-Phenylquinazoline-2,4(1H,3H)-dione and its derivatives makes this compound a strategic choice for programs targeting central nervous system (CNS) disorders [3]. The enhanced membrane permeability facilitates blood-brain barrier penetration, a critical requirement for CNS drugs. Researchers can use this scaffold to design and synthesize analogs with improved brain exposure for targets like 5-HT6 receptors or other GPCRs implicated in neurological and psychiatric conditions.

Investigating Nuclear Receptor Modulation

While the N1-phenyl derivative itself is a precursor, the closely related 3-phenylquinazoline-2,4-dione regioisomer has demonstrated potent progesterone receptor antagonism (IC50 ~74-78 nM) [4]. This class-level activity suggests that 1-Phenylquinazoline-2,4(1H,3H)-dione is a valuable tool for exploring nuclear receptor pharmacology. Its procurement enables the synthesis and evaluation of novel analogs as potential therapies for hormone-dependent cancers and reproductive disorders, leveraging the established SAR around the phenyl substitution pattern.

Quote Request

Request a Quote for 1-Phenylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.